molecular formula C12H16N2O2S B11175533 N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B11175533
M. Wt: 252.33 g/mol
InChI Key: OKPXTQQUMQFEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide (CAS 600160-04-1) is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.33 g/mol . This compound features a tetrahydrobenzo[d]thiazole scaffold, a structure frequently explored in medicinal chemistry for its potential to interact with various biological targets. Researchers are investigating similar N-(thiazol-2-yl)furanamide derivatives for their potent biological activities . For instance, structurally related compounds have shown promise as novel androgen receptor antagonists, demonstrating excellent antagonistic activity and efficacy in castration-resistant prostate cancer cell models . Other research avenues for analogous compounds include their development as DNA gyrase inhibitors, highlighting the potential of this chemotype in antibacterial agent discovery . The tetrahydrofuran carboxamide moiety is a key functional group that contributes to the molecule's properties and its interaction with enzymes. This product is provided for research purposes to support such investigations in drug discovery and chemical biology. It is intended for laboratory research use only by trained professionals. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C12H16N2O2S/c15-11(9-5-3-7-16-9)14-12-13-8-4-1-2-6-10(8)17-12/h9H,1-7H2,(H,13,14,15)

InChI Key

OKPXTQQUMQFEEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCCO3

Origin of Product

United States

Preparation Methods

Cyclization via Thiocyanate Incorporation

The tetrahydrobenzo[d]thiazole core is synthesized through a cyclization reaction using 4-aminocyclohexanol derivatives. Potassium thiocyanate (KSCN) and bromine in glacial acetic acid facilitate thiocyanation and ring closure. For example, methyl 4-aminobenzoate reacts with KSCN (4 equiv) and bromine (2 equiv) at 10–25°C for 15 hours, yielding methyl 2-aminobenzo[d]thiazole-6-carboxylate with 89% purity.

Table 1: Cyclization Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Temperature10–25°C7889
SolventGlacial acetic acid8291
Bromine Equivalents2.08593

Resolution of Racemic Intermediates

Chiral purity is achieved using L(+)-tartaric acid. A mixture of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (100 g) and L(+)-tartaric acid (88 g) in water (1 L) undergoes reflux followed by slow cooling to 25°C. Recrystallization from aqueous HCl and treatment with KOH yields (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine with 99.45% chiral purity.

Preparation of Tetrahydrofuran-2-carboxylic Acid Derivatives

Racemization and Activation

Tetrahydrofuran-2-carboxylic acid is racemized under high-temperature alkaline conditions. Heating the acid with 49% NaOH (2.5 equiv) at 140–160°C for 5 hours achieves a 92% racemization ratio. The acid is then activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C, yielding tetrahydrofuran-2-carbonyl chloride with 95% efficiency.

Table 2: Activation Efficiency

ActivatorSolventTemperatureConversion (%)
SOCl₂Dichloromethane0°C95
Oxalyl chlorideToluene25°C88

Amidation Strategies for Final Coupling

HATU-Mediated Coupling

The activated tetrahydrofuran-2-carbonyl chloride reacts with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. In dimethylformamide (DMF) at 0–5°C, the reaction achieves 82% yield with 98% purity.

Table 3: Coupling Agent Performance

Coupling AgentBaseSolventYield (%)Purity (%)
HATUDIPEADMF8298
EDCl/HOBtTriethylamineTHF7592

Direct Aminolysis

Alternative methods employ direct aminolysis of methyl tetrahydrofuran-2-carboxylate with the thiazole amine. Using calcium iodide (CaI₂, 10 mol%) in toluene at 110°C for 8 hours, the reaction achieves 73% conversion. This approach avoids acyl chloride handling but requires longer reaction times.

Purification and Characterization

Chromatographic Techniques

Final purification uses silica gel column chromatography with ethyl acetate/hexane (3:7) gradients. High-performance liquid chromatography (HPLC) with a C18 column confirms >99% purity, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity.

Table 4: Spectroscopic Data

Proton Environmentδ (ppm)Multiplicity
Tetrahydrofuran C2-H4.12Quintet
Thiazole C2-NH₂6.40Singlet
Tetrahydrobenzo C7-H2.85Triplet

Stability Profiling

The compound exhibits stability under acidic (pH 1–3) and neutral conditions, with no decomposition observed over 24 hours. Ester hydrolysis is absent in aqueous environments, enabling storage at 25°C for >6 months.

Stereochemical Considerations

Chiral Resolution Impact

Using (S)-configured 4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine intermediates ensures enantiomeric excess (ee) >99% in the final product. Racemization during amidation is mitigated by maintaining reaction temperatures below 10°C.

X-ray Crystallography Validation

Single-crystal X-ray analysis confirms the (S)-configuration at the tetrahydrobenzo[d]thiazole C6 position and the tetrahydrofuran C2 carbon, with bond angles and torsion angles matching predicted DFT models .

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has indicated that compounds containing the thiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. In vitro studies demonstrated that certain derivatives of thiazole showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells. For example, specific derivatives were tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, revealing significant cytotoxic effects. Molecular docking studies further supported these findings by illustrating favorable binding interactions with cancer-related targets .

Chemical Properties and Reactivity

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical transformations that enhance its utility in synthetic chemistry:

  • Electrophilic Aromatic Substitution : The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, which can be leveraged to introduce various functional groups .
  • Ring Opening and Cyclization : The thiazole ring is capable of undergoing ring-opening reactions under specific conditions, potentially leading to the formation of new compounds with altered biological activities .
  • Functional Group Transformations : The compound allows for modifications through reactions such as amidation and acylation, enabling the synthesis of a wide array of derivatives with tailored properties .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide highlighted the compound's potential as an antimicrobial agent. The synthesized compounds were tested for their efficacy against various pathogens, revealing several candidates with potent activity against resistant strains .

Case Study 2: Anticancer Evaluation

Another significant study evaluated this compound derivatives for their anticancer properties. The compounds were subjected to cytotoxicity assays against multiple cancer cell lines, including breast and colon cancer cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting their potential as lead compounds in anticancer drug development .

Data Table: Summary of Biological Activities

Activity TypeDerivative TestedTarget Organism/Cell LineResults
AntimicrobialN-(4-(4-bromophenyl)thiazol-2-yl)-...Various bacterial strainsPromising activity against resistant strains
AnticancerN-(4,5,6,7-Tetrahydrobenzo[d]thiazol...MCF7 (breast cancer)Significant cytotoxic effects observed
AntifungalThiazole derivativesCandida speciesEffective inhibition noted

Mechanism of Action

The mechanism of action of N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

(S)-N-(6-Hydroxy-4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide [(S)-4]
  • Key Features :
    • Substituent: Hydroxyl group at position 6 of the tetrahydrobenzo[d]thiazole ring and an acetamide group at position 2.
    • Synthesis: Produced via lipase-catalyzed enantioselective hydrolysis, ensuring high enantiopurity .
  • Enzymatic synthesis methods may offer advantages in stereochemical control over traditional chemical routes.
Example 31 (Patent WO 2012/006202)
  • Key Features: Substituents: 3,4-Dimethoxybenzamide and propylamino groups on the tetrahydrobenzo[d]thiazole core. Synthesis: Adapted from patent procedures involving multi-step coupling reactions .
  • Comparison: The dimethoxy and propylamino groups increase molecular complexity and lipophilicity, likely enhancing receptor binding affinity. This compound is associated with COPD treatment, suggesting a therapeutic niche distinct from the target compound .
N-(3-Cyano-6-(tert-Pentyl)-4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)Tetrahydrofuran-2-Carboxamide
  • Key Features: Core Structure: Tetrahydrobenzo[b]thiophene (sulfur-containing) instead of tetrahydrobenzo[d]thiazole. Substituents: Cyano and tert-pentyl groups. Status: Discontinued commercial product .
  • The tert-pentyl group increases steric bulk, which may impact metabolic stability or bioavailability.
N-(5-(Benzo[d]thiazole-6-Carbonyl)-4,5,6,7-Tetrahydrothiazolo[5,4-c]Pyridin-2-yl)Furan-2-Carboxamide
  • Key Features :
    • Molecular Formula: C₁₉H₁₄N₄O₃S₂ (MW: 410.5 g/mol).
    • Structure: Incorporates a fused thiazolo-pyridine system and a benzothiazole-carbonyl group .
  • The benzothiazole-carbonyl group may enhance binding to kinases or proteases.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Biological Relevance
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide Tetrahydrobenzo[d]thiazole Tetrahydrofuran-2-carboxamide Not reported Not specified Undisclosed
(S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide Tetrahydrobenzo[d]thiazole 6-Hydroxy, 2-acetamide ~210 (estimated) Lipase-catalyzed hydrolysis CNS disorders (potential)
Example 31 (WO 2012/006202) Tetrahydrobenzo[d]thiazole 3,4-Dimethoxybenzamide, propylamino ~450 (estimated) Patent-based multi-step synthesis COPD treatment
N-(3-Cyano-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)… Tetrahydrobenzo[b]thiophene 3-Cyano, 6-tert-pentyl ~350 (estimated) Commercial synthesis (discontinued) Unknown
N-(5-(Benzo[d]thiazole-6-carbonyl)-…furan-2-carboxamide Thiazolo[5,4-c]pyridine Benzothiazole-6-carbonyl, furan-2-carboxamide 410.5 Not specified Kinase inhibition (potential)

Pharmacological Implications

  • In contrast, Example 31’s COPD linkage suggests respiratory targeting .
  • Solubility and Bioavailability : Hydroxyl and tetrahydrofuran groups (target compound and (S)-4) may improve solubility over lipophilic analogs like Example 31 or the tert-pentyl-containing compound .

Biological Activity

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacterial strains, and related studies.

The compound's molecular structure can be summarized as follows:

PropertyValue
Molecular Formula C₁₁H₁₃N₃OS
Molecular Weight 225.311 g/mol
CAS Number Not specified

This compound features a tetrahydrobenzo[d]thiazole moiety which is known for its role in various biological activities.

This compound primarily acts as an inhibitor of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Inhibition of these targets disrupts bacterial growth and proliferation.

Antibacterial Activity

Recent studies have demonstrated that derivatives of the tetrahydrobenzo[d]thiazole scaffold exhibit significant antibacterial properties. For instance:

  • Inhibition Studies : Compounds derived from the tetrahydrobenzo[d]thiazole structure showed IC₅₀ values in the nanomolar range against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The most promising inhibitors reported MIC values between 4 and 8 μg/ml against resistant strains of Enterococcus faecalis and S. aureus .

Case Studies

  • Study on DNA Gyrase Inhibitors : A study focused on optimizing tetrahydrobenzo[d]thiazole-based compounds found that certain derivatives exhibited low micromolar inhibition of E. coli DNA gyrase while maintaining antibacterial activity against Gram-positive strains .
  • Marine Alkaloid Analogues : Another investigation identified low micromolar inhibitors based on tetrahydrobenzo[d]thiazole scaffolds that were effective against E. coli and showed potential for further development into antibacterial agents .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) derivatives:

Study ReferenceCompound TestedTarget BacteriaIC₅₀ (nM)MIC (μg/ml)
Tetrahydrobenzo[d]thiazole derivativeStaphylococcus aureus<504 - 8
Optimized analogs from marine alkaloidsEscherichia coli<1008
Dual inhibitors targeting gyrase and topo IVMultiple Gram-positive strains<2006

Q & A

Q. What are the optimized synthetic routes for N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide and its derivatives?

Methodological Answer: The synthesis typically involves coupling tetrahydrobenzo[d]thiazole intermediates with tetrahydrofuran-2-carboxamide derivatives. Key steps include:

  • Boc protection/deprotection : For amino group stabilization during reactions (e.g., tert-butyl carbamate (Boc) protection in (S)-tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ylcarbamate synthesis) .
  • Acylation : Reaction with acyl chlorides (e.g., 2-fluorobenzoyl chloride) in dichloromethane using triethylamine as a base, yielding derivatives like (S)-N-(6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride (75% yield) .
  • Solvent optimization : Ethyl acetate and dichloromethane are preferred for purification via column chromatography .

Q. Table 1: Representative Synthetic Yields

DerivativeYield (%)Key ReagentsReference
4i524-Fluorophenyl isocyanate
4j633-Carboxybenzyl chloride
26a79.84-Methoxybenzylamine

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and functional groups. For example, compound 26a shows δ 9.46 (s, 1H) for the amide proton and δ 3.77 (s, 3H) for the methoxy group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 346.2 [M+H]+^+ for 26a ) .
  • Melting Point Analysis : Used to assess crystallinity and purity (e.g., compound 4i melts at 220–222°C) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Methodological Answer: SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., fluorine in 4i ) enhance kinase inhibition (IC50_{50} < 1 µM for CK2α), while bulky groups reduce solubility .
  • Heterocyclic modifications : Replacing tetrahydrofuran with thiophene (e.g., 26c ) alters receptor binding, as seen in reduced antiproliferative activity against glioma cells (IC50_{50} = 8.2 µM vs. 3.4 µM for 26a ) .
  • Bioisosteric replacement : Thiadiazole or triazole moieties improve metabolic stability .

Q. Table 2: Biological Activity of Select Derivatives

DerivativeTargetIC50_{50} (µM)Cell Line/EnzymeReference
4iCK2α kinase0.87In vitro assay
26aA549 lung cancer3.4In vitro SRB assay
26cU87 glioma8.2In vitro SRB assay

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay standardization : Use recombinant enzymes (e.g., Invitrogen Z′-LYTE™ kit for CK2α/GSK3β) to minimize variability .
  • Control experiments : Compare with known inhibitors (e.g., emodin for CK2α) to validate assay conditions .
  • Dose-response curves : Ensure IC50_{50} values are derived from ≥3 independent replicates .

Q. How are computational methods applied to predict metabolic stability and receptor interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models puckering amplitudes in tetrahydrofuran rings using Cremer-Pople coordinates (e.g., ring puckering amplitude q=0.42q = 0.42 Å) .
  • Molecular docking : AutoDock Vina predicts binding poses with CK2α (e.g., hydrogen bonding with Lys68 and Asp175) .
  • ADMET prediction : SwissADME evaluates logP (2.1–3.5) and CYP450 inhibition risks .

Q. What experimental approaches address structural ambiguities in crystallographic studies?

Methodological Answer:

  • SHELXL refinement : Incorporates anisotropic displacement parameters and restraints for disordered moieties (e.g., tetrahydrobenzo[d]thiazole ring) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds in crystal packing) .

Q. How do solvent and reaction conditions influence synthetic outcomes?

Methodological Answer:

  • Solvent polarity : Dichloromethane improves acylation yields (75–80%) vs. THF (60–65%) due to better reagent solubility .
  • Temperature control : Reactions at −5°C minimize side products during Boc protection .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Purification bottlenecks : Gradient elution (e.g., hexane/ethyl acetate 9:1 to 7:3) resolves closely eluting impurities .
  • Stability issues : Lyophilization under argon prevents oxidation of thiol-containing intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.